molecular formula C5H9BO3 B14139827 ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid CAS No. 163395-62-8

((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid

Cat. No.: B14139827
CAS No.: 163395-62-8
M. Wt: 127.94 g/mol
InChI Key: HAVSNWCBVSMNTG-ZPUQHVIOSA-N
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Description

((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H9BO3. It is a compound of interest in organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming stable covalent bonds with diols, making them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration-oxidation of conjugated dienes. This process involves the addition of borane (BH3) to the diene, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boranes .

Scientific Research Applications

Chemistry: In chemistry, ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable covalent bonds with diols makes it valuable in the construction of boron-containing compounds .

Biology and Medicine: In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors and therapeutic agents. This compound may be investigated for its ability to interact with biological molecules and pathways .

Industry: In industry, boronic acids are used in the production of materials, sensors, and catalysts. This compound can be utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity or alter the function of biological molecules. The molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • [(1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl]boronic acid
  • [(1E,3E)-5-Hydroxy-1,3-pentadien-1-yl]boronic acid

Comparison: ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications.

Properties

CAS No.

163395-62-8

Molecular Formula

C5H9BO3

Molecular Weight

127.94 g/mol

IUPAC Name

[(1E,3E)-5-hydroxypenta-1,3-dienyl]boronic acid

InChI

InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1+,4-2+

InChI Key

HAVSNWCBVSMNTG-ZPUQHVIOSA-N

Isomeric SMILES

B(/C=C/C=C/CO)(O)O

Canonical SMILES

B(C=CC=CCO)(O)O

Origin of Product

United States

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